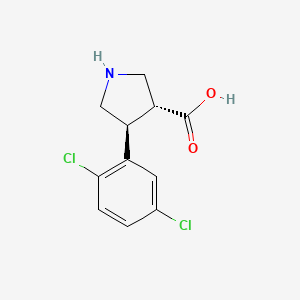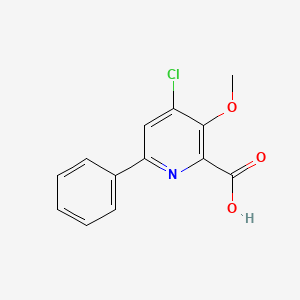
N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline ring fused with a benzamide moiety. Quinoxalines are known for their diverse biological activities, making them significant in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide typically involves the formation of the quinoxaline ring followed by the introduction of the benzamide group. One common method includes the cyclization of o-phenylenediamine with α-dicarbonyl compounds to form the quinoxaline core. This is followed by the acylation of the resulting quinoxaline with benzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
化学反応の分析
Types of Reactions
N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
作用機序
The mechanism of action of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share the quinoxaline core but differ in their substituents.
Quinoxaline N-oxides: Oxidized derivatives of quinoxalines with distinct biological activities.
Benzoylquinoxalines: Compounds with a benzoyl group attached to the quinoxaline ring.
Uniqueness
N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide is unique due to its specific combination of the quinoxaline ring and benzamide moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
特性
CAS番号 |
62758-32-1 |
|---|---|
分子式 |
C15H11N3O2 |
分子量 |
265.27 g/mol |
IUPAC名 |
N-(3-oxo-4H-quinoxalin-2-yl)benzamide |
InChI |
InChI=1S/C15H11N3O2/c19-14(10-6-2-1-3-7-10)18-13-15(20)17-12-9-5-4-8-11(12)16-13/h1-9H,(H,17,20)(H,16,18,19) |
InChIキー |
OSCWRBFAGPYYOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate](/img/structure/B11855132.png)



![2-(Bromomethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B11855148.png)





![Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11855205.png)
